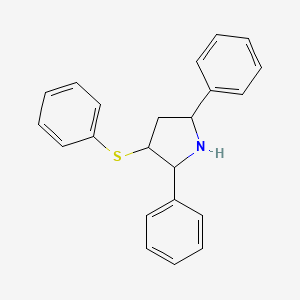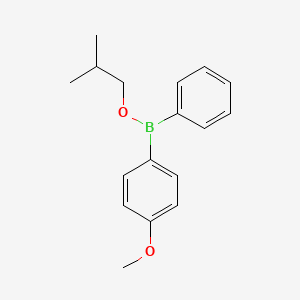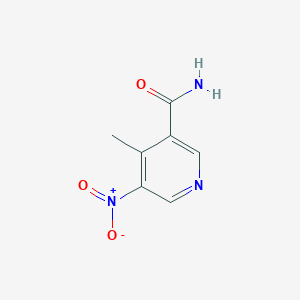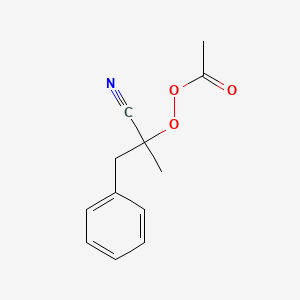
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of ethaneperoxoic acid and is characterized by the presence of a cyano group, a phenyl group, and an ethaneperoxoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate typically involves the reaction of 2-cyano-1-phenylpropan-2-ol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethaneperoxoic acid and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxoate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The peroxoate group can generate reactive oxygen species (ROS) that can modify biomolecules, leading to various biological effects. The cyano group can interact with nucleophiles, while the phenyl group can participate in aromatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyano-1-phenylbutyl ethaneperoxoate: Similar structure but with a butyl group instead of a propyl group.
2-Phenyl-2-propanol: Lacks the cyano and peroxoate groups but has a similar phenyl-propanol backbone.
Uniqueness
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is unique due to the presence of both the cyano and peroxoate groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
58422-66-5 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(2-cyano-1-phenylpropan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C12H13NO3/c1-10(14)15-16-12(2,9-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clave InChI |
HNZQNJSMPILNOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC(C)(CC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

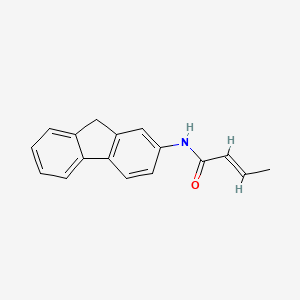
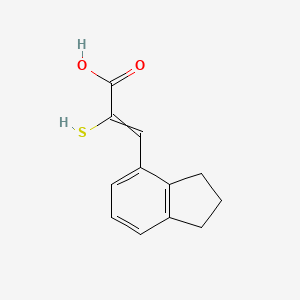
![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
